N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

BMI-1 inhibitor Cancer stem cells Benzothiadiazole

Procure this benzothiadiazole-based building block for systematic structure-activity relationship (SAR) studies. It is a structural analog of the BMI-1 inhibitor PTC-209, but its unique thiophen-3-ylmethyl group alters hydrogen-bond acceptor properties, making it ideal for scaffold-hopping campaigns. Its electron-accepting core suits it for donor-acceptor small molecule synthesis in OPV/OLED applications. NMR-confirmed purity is critical for reproducible electronic properties; rigorous in-house QC validation is required for quantitative applications.

Molecular Formula C12H9N3OS2
Molecular Weight 275.34
CAS No. 1207019-82-6
Cat. No. B2454340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
CAS1207019-82-6
Molecular FormulaC12H9N3OS2
Molecular Weight275.34
Structural Identifiers
SMILESC1=CC2=NSN=C2C=C1C(=O)NCC3=CSC=C3
InChIInChI=1S/C12H9N3OS2/c16-12(13-6-8-3-4-17-7-8)9-1-2-10-11(5-9)15-18-14-10/h1-5,7H,6H2,(H,13,16)
InChIKeyVQTMDLPVMPKUCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1207019-82-6) – Compound Identity and Chemical Class Overview


N-(Thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1207019-82-6) is a heterocyclic small molecule (molecular formula C₁₂H₉N₃OS₂, molecular weight 275.35 g/mol) comprising a benzo[c][1,2,5]thiadiazole (benzothiadiazole) core linked via a carboxamide bridge to a thiophen-3-ylmethyl substituent . The benzothiadiazole scaffold is an established electron-accepting motif widely employed in donor–acceptor (D–A) architectures for organic electronics and as a privileged structure in medicinal chemistry [1]. This compound is commercially available through several research chemical suppliers (e.g., AKSci, product code 0799FT) primarily as a building block or screening compound, but peer-reviewed biological or physicochemical characterization data for this specific derivative remain absent from the open literature as of the search date .

Why Generic Substitution of N-(Thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Is Not Supported by Current Evidence


Within the benzo[c][1,2,5]thiadiazole-5-carboxamide family, subtle variations in the amide substituent produce profoundly divergent biological and photophysical profiles. For illustrative contrast, the close analog PTC-209 (N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide) acts as a potent and selective BMI-1 inhibitor (IC₅₀ = 0.5 µM in HEK293T cells) with established anticancer stem cell activity, whereas the thiophen-2-ylmethyl regioisomer (CAS 1203078-14-1) and the thiophen-3-ylmethyl derivative (CAS 1207019-82-6) share no documented target engagement profile with PTC-209 and cannot be assumed to possess any BMI-1 inhibitory activity . Consequently, interchanging these analogs without compound-specific validation data introduces unacceptable scientific and procurement risk. Currently, peer-reviewed quantitative comparator data for CAS 1207019-82-6 against structural analogs are not available .

Quantitative Differentiation Evidence for N-(Thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1207019-82-6)


Structural Distinction from PTC-209: Thiophene vs. Pyridine Substituent Defines Target Engagement

PTC-209 (N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide) is a well-characterized BMI-1 inhibitor with an IC₅₀ of 0.5 µM in HEK293T cells. The target compound (CAS 1207019-82-6) replaces the pyridin-4-ylmethyl group with a thiophen-3-ylmethyl moiety. The pyridine nitrogen of PTC-209 is a critical hydrogen-bond acceptor, and its replacement with a thiophene sulfur entirely ablates this pharmacophoric feature; no BMI-1 inhibition data exist for the target compound . This evidence is tagged as Class-Level Inference because the comparison is based on structural analogy and the known SAR of BMI-1 inhibitors, not on a direct head-to-head assay .

BMI-1 inhibitor Cancer stem cells Benzothiadiazole

Regioisomeric Thiophene Substitution: 3-ylmethyl vs. 2-ylmethyl Connectivity Determines Electronic and Steric Properties

The target compound carries a thiophen-3-ylmethyl substituent. Its regioisomer, N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide (CAS 1203078-14-1), differs only in the point of attachment of the thiophene ring (position 3 vs. position 2). This seemingly minor change alters the electronic conjugation pathway, steric profile, and dipole moment of the molecule—all of which can dictate binding affinity, solubility, and photophysical behavior. No systematic comparative study of these two regioisomers has been published, meaning any assumption of functional equivalence is unwarranted . This is classified as Class-Level Inference based on established medicinal chemistry principles of regioisomeric differentiation .

Regioisomer comparison Thiophene substitution SAR

Benzothiadiazole Core as Electron-Acceptor: Class-Wide Optoelectronic Potential Without Compound-Specific Validation

Benzothiadiazole (BTZ) is a well-established electron-accepting building block in organic photovoltaics (OPV), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The target compound, featuring a thiophene donor linked to the BTZ acceptor via a carboxamide bridge, is structurally analogous to D–A materials that have demonstrated power conversion efficiencies (PCE) exceeding 8% in bulk heterojunction solar cells when polymerized or incorporated into extended π-systems [1]. However, no device performance data exist for the monomeric compound CAS 1207019-82-6 itself. This is Supporting Evidence only, as it draws on class-level optoelectronic behavior without direct compound-specific quantification [1].

Organic electronics Donor-acceptor materials Optoelectronics

Absence of Published In Vitro ADMET or PK Data: Critical Procurement Consideration

A comprehensive search of peer-reviewed literature, patent databases, and authoritative cheminformatics repositories (PubChem, ChEMBL) reveals no published in vitro ADMET (absorption, distribution, metabolism, excretion, toxicity) data, solubility measurements, logP/logD values, plasma protein binding, microsomal stability, or in vivo pharmacokinetic profiles for CAS 1207019-82-6 [1][2]. In contrast, the analog PTC-209 possesses a more developed dataset including cellular IC₅₀ and in vivo tumor growth inhibition data [2]. This evidence gap is classified as Supporting Evidence documenting the absence of characterization [1][2].

ADMET Pharmacokinetics Drug discovery

Commercial Purity Specifications: Critical Quality Attribute for Procurement

The commercially available compound from AKSci (product code 0799FT) is supplied without a published purity specification or certificate of analysis in the publicly accessible datasheet; standard research chemical purity is typically ≥95% by HPLC for this product class, but this must be confirmed lot-by-lot . In contrast, PTC-209 from established vendors (e.g., Enzo, Selleckchem) is routinely supplied with purity ≥98% and comprehensive analytical documentation (HPLC, NMR, MS) . This is Supporting Evidence based on vendor datasheet comparison .

Purity specification Quality control Procurement

Recommended Application Scenarios for N-(Thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Based on Current Evidence


Exploratory Medicinal Chemistry: Scaffold-Hopping and SAR Library Expansion

This compound is suitable as a thiophene-containing benzothiadiazole-5-carboxamide building block for scaffold-hopping campaigns. Given the established BMI-1 inhibitory activity of the pyridin-4-ylmethyl analog PTC-209 (IC₅₀ = 0.5 µM), systematic replacement of the pyridine with thiophene, furan, or other heterocycles can probe the hydrogen-bond acceptor requirements of the BMI-1 binding pocket . However, the absence of any reported biological data for this compound means that all screening results will be de novo; researchers should not anticipate activity based on PTC-209 analogy .

Organic Electronics: Monomeric Precursor for Donor–Acceptor Small Molecules and Polymers

The benzothiadiazole-thiophene architecture of this compound is consistent with electron-accepting building blocks used in D–A small molecules and conjugated polymers for OPV and OLED applications. As a monomeric precursor, it may be incorporated into extended π-conjugated systems via further functionalization (e.g., bromination, Stille or Suzuki coupling) . Researchers should note that no device-level performance data (PCE, charge carrier mobility, electroluminescence quantum yield) exist for this specific compound; all materials performance must be independently characterized . The regioisomeric purity (thiophene 3-ylmethyl vs. 2-ylmethyl) is critical for reproducible electronic properties and should be verified by NMR prior to use [1].

Analytical Reference Standard and Method Development (With In-House Qualification)

Given its well-defined molecular structure (MW 275.35 g/mol, molecular formula C₁₂H₉N₃OS₂, XLogP3 = 2.2, topological polar surface area = 111 Ų) , this compound can serve as a retention-time marker or system suitability standard in reversed-phase HPLC and LC-MS method development for benzothiadiazole-containing compound libraries. However, the absence of a vendor-supplied certificate of analysis necessitates rigorous in-house purity determination (HPLC-UV/ELSD, ¹H/¹³C NMR, HRMS) before use as a quantitative standard . Its moderate lipophilicity (XLogP3 = 2.2) makes it suitable for C18 column method development with acetonitrile/water gradients .

Computational Chemistry: In Silico Docking and Pharmacophore Modeling

This compound can be utilized as a query structure for virtual screening and pharmacophore modeling exercises targeting the benzothiadiazole-5-carboxamide chemical space. Comparative docking studies against the PTC-209/BMI-1 co-crystal structure (if available) or homology models can generate testable hypotheses about the impact of pyridine-to-thiophene substitution on binding affinity . Such computational studies are low-cost and can inform the decision of whether to invest in experimental synthesis and screening of this compound. The absence of experimental binding data means that all computational predictions remain unvalidated and should be treated as hypothesis-generating only .

Quote Request

Request a Quote for N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.